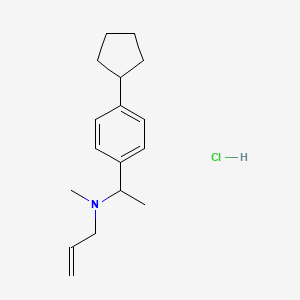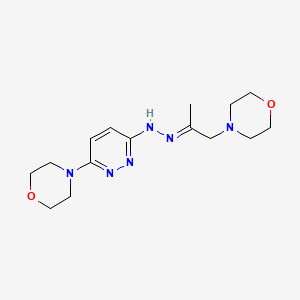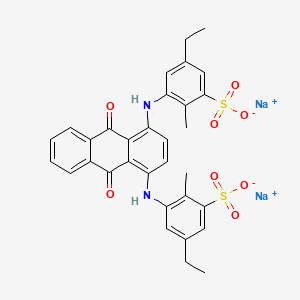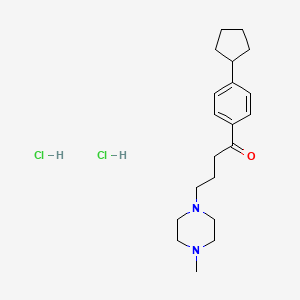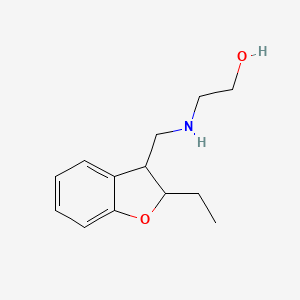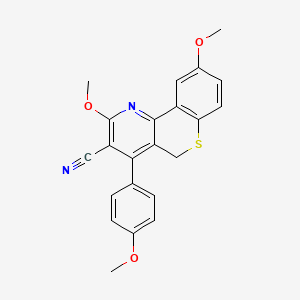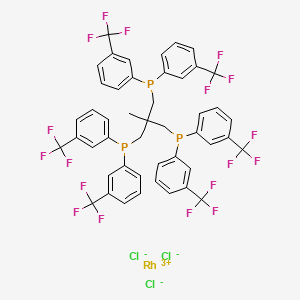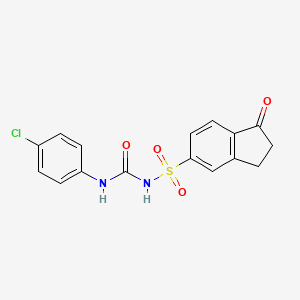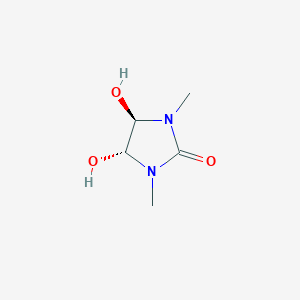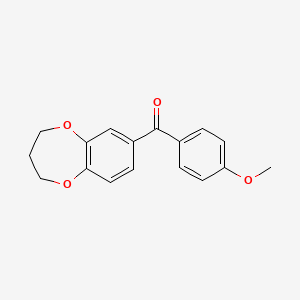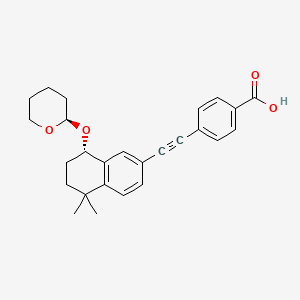
Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2R)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2R)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- is a complex organic compound with a unique structure that combines elements of benzoic acid and naphthalene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2R)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of cyclization reactions, often involving Friedel-Crafts acylation.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group is introduced via an etherification reaction, using tetrahydro-2H-pyran-2-ol as a reagent.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2R)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Benzoic Acid: A simpler structure with similar functional groups.
Naphthalene Derivatives: Compounds with a naphthalene core, but lacking the benzoic acid moiety.
Tetrahydropyran Derivatives: Compounds with a tetrahydropyran group, but different aromatic systems.
Uniqueness
The uniqueness of Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2R)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- lies in its combination of multiple functional groups and structural elements, which confer distinct chemical and biological properties not found in simpler analogs.
特性
CAS番号 |
226250-30-2 |
|---|---|
分子式 |
C26H28O4 |
分子量 |
404.5 g/mol |
IUPAC名 |
4-[2-[(8S)-5,5-dimethyl-8-[(2R)-oxan-2-yl]oxy-7,8-dihydro-6H-naphthalen-2-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C26H28O4/c1-26(2)15-14-23(30-24-5-3-4-16-29-24)21-17-19(10-13-22(21)26)7-6-18-8-11-20(12-9-18)25(27)28/h8-13,17,23-24H,3-5,14-16H2,1-2H3,(H,27,28)/t23-,24+/m0/s1 |
InChIキー |
APJRJNDYTRLRDM-BJKOFHAPSA-N |
異性体SMILES |
CC1(CC[C@@H](C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)O[C@@H]4CCCCO4)C |
正規SMILES |
CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)OC4CCCCO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


